![molecular formula C8H10ClN3S B1522461 4-(6-Chloropyrimidin-4-yl)thiomorpholine CAS No. 1112278-31-5](/img/structure/B1522461.png)
4-(6-Chloropyrimidin-4-yl)thiomorpholine
Overview
Description
4-(6-Chloropyrimidin-4-yl)thiomorpholine is an organic chemical compound. It has a molecular weight of 215.71 and a molecular formula of C8H10ClN3S.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Novel Inhibitors for PI3K-AKT-mTOR Pathway
The morpholine and pyrimidine moiety, such as 4-(Pyrimidin-4-yl)morpholines, are highlighted as privileged structures for the inhibition of PI3K and PIKKs. These compounds, due to their specific interactions and conformations, serve as key inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cell growth and cancer progression. The discovery of a potent non-nitrogen containing morpholine isostere demonstrates the significance of structural analogs in designing selective dual inhibitors for mTORC1 and mTORC2, offering potential therapeutic strategies against cancer (Hobbs et al., 2019).
Charge Transfer Materials
Research into pyrimidine derivatives, including 4,6-di(thiophen-2-yl)pyrimidine structures, explores their application in charge transfer materials. These compounds exhibit promising electronic, photophysical, and charge transfer properties due to their pi-rich and pi-poor units, potentially surpassing traditional materials in efficiency. Their tunable nature suggests applications in organic electronics, highlighting the adaptability of pyrimidine derivatives in enhancing intra-molecular charge transfer (A. Irfan, 2014).
Antioxidant, Antimicrobial, and Antitubercular Activities
Synthetic efforts towards new pyrimidine-azitidinone analogs and 1H-3-indolyl derivatives incorporating pyrimidine units have shown significant biological activities. These include antioxidant, antimicrobial, and antitubercular properties, suggesting these compounds' potential in developing new therapeutic agents. The structure-activity relationship and molecular docking studies of these derivatives aim to optimize their biological efficacy, providing a foundation for future drug development (Chandrashekaraiah et al., 2014); (Aziz et al., 2021).
Safety and Hazards
Mechanism of Action
- The primary target of 4-(6-Chloropyrimidin-4-yl)thiomorpholine is checkpoint kinase 1 (Chk1) . Chk1 plays a crucial role in cell cycle regulation, particularly during DNA damage response. It acts as a checkpoint to prevent cell division when DNA damage occurs.
Target of Action
Action Environment
- The compound’s efficacy and stability may vary based on factors such as pH, temperature, and humidity. It is typically stored at room temperature (RT) . In vivo, the tumor microenvironment influences drug efficacy and stability.
properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVAVOINNYSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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